Chloromethyl(phenyl)silane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that emerged in the early 20th century, focuses on compounds containing carbon-silicon bonds. These compounds have become integral to numerous applications due to their unique properties, which often combine the characteristics of both organic and inorganic substances.
Historical Development of Organosilicon Compounds and Their Significance
The study of organosilicon compounds began with the pioneering work of Frederick Kipping in the early 1900s. His research into the synthesis and reactivity of these molecules laid the groundwork for the development of a vast array of silicon-containing materials. Over the decades, the field has expanded dramatically, leading to the creation of silicones, silanes, and other organosilicon polymers that are now ubiquitous in industries ranging from electronics and construction to medicine and personal care. The significance of these compounds lies in their thermal stability, chemical inertness, and ability to form strong, durable bonds with a variety of substrates. gelest.com
Position of Chloromethyl(phenyl)silane within Functionalized Organosilanes
This compound belongs to a class of compounds known as functionalized organosilanes. mdpi.com These are organosilanes that possess one or more reactive functional groups, which allows them to participate in a wide range of chemical transformations. mdpi.com The presence of both a chloromethyl group and a phenyl group attached to the silicon atom gives this compound a unique combination of reactivity and structural features. This positions it as a valuable intermediate in the synthesis of more complex organosilicon compounds and as a building block for the creation of functional materials with tailored properties. chemimpex.comontosight.ai
Structural Features and Functional Group Analysis
The molecular structure of this compound consists of a central silicon atom bonded to a methyl group, a phenyl group, and a chlorine atom. This arrangement of atoms and functional groups is key to its chemical behavior.
The key structural features are:
Silicon-Carbon Bonds: The presence of a direct bond between silicon and the phenyl group, as well as the methyl group, is the defining characteristic of an organosilane.
Silicon-Chlorine Bond: The Si-Cl bond is highly reactive and susceptible to nucleophilic attack, making it a key site for chemical modification.
Phenyl Group: The bulky phenyl group influences the steric environment around the silicon atom and can affect the compound's reactivity and physical properties.
Chloromethyl Group: The -CH2Cl group provides another reactive site for nucleophilic substitution reactions.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C7H9ClSi |
| Molecular Weight | 156.68 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 113 °C |
| Density | 1.043 g/mL |
| Refractive Index | 1.515 |
| CAS Number | 1631-82-9 |
The data in this table is compiled from sources. chemimpex.comsigmaaldrich.com
Research Scope and Paradigms in this compound Studies
Research involving this compound primarily focuses on its synthetic applications and its use in materials science. Scientists are exploring its potential as:
A precursor for polymers: Its reactive nature allows it to be incorporated into silicone polymers and resins, enhancing their thermal stability and chemical resistance. chemimpex.comchemimpex.comontosight.ai
A surface modification agent: It can be used to alter the surface properties of materials like glass and metals, imparting hydrophobicity or improving adhesion. chemimpex.comchemimpex.com
A building block in organic synthesis: The compound serves as a versatile starting material for the creation of a wide range of other organosilicon compounds. orgsyn.org
The overarching goal of this research is to leverage the unique properties of this compound to develop new materials and technologies with advanced functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMBGPPYKWWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches
Direct synthesis methods involve the introduction of a chloromethyl group onto a phenylsilane (B129415) backbone or the construction of the phenyl-silicon bond via a direct process.
Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) into an aromatic ring. google.com This process is a form of electrophilic aromatic substitution. dur.ac.uk The reaction typically involves formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. wikipedia.org
The chloromethylation of aromatic compounds is frequently catalyzed by Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄). dur.ac.ukresearchgate.net The Lewis acid activates the formaldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of the phenylsilane. wikipedia.org
In a documented synthesis, polymethylphenylsilanes were reacted with chloromethyl methyl ether in a chloroform (B151607) solvent, using SnCl₄ as the Lewis acid catalyst. researchgate.net This reaction successfully introduced chloromethyl groups onto the phenyl rings of the silane (B1218182) polymer. researchgate.net However, this particular method resulted in a significant reduction in the polymer's molecular weight and a relatively low yield of 12%. researchgate.net The formation of diarylmethane as a byproduct is a common issue in these reactions, resulting from the chloromethylated product reacting with another aromatic molecule. dur.ac.uk
| Reactant | Reagent | Catalyst | Solvent | Yield |
| Polymethylphenylsilane | Chloromethyl methyl ether | SnCl₄ | Chloroform | 12% |
Data derived from a study on the chloromethylation of polymethylphenylsilanes. researchgate.net
The "Direct Process," also known as the Müller-Rochow process, is a major industrial method for synthesizing organosilicon compounds, particularly methylchlorosilanes and phenylchlorosilanes. mdpi.com This process does not directly yield chloromethyl(phenyl)silane but produces key phenylchlorosilane precursors. The reaction involves passing chlorobenzene (B131634) vapor over elemental silicon powder at high temperatures (around 510-530 °C) in the presence of a copper catalyst. mdpi.comresearchgate.netgoogle.com
The primary reaction can be summarized as: 2C₆H₅Cl + Si → (C₆H₅)₂SiCl₂ researchgate.net
This synthesis is complex due to the high temperatures involved, resulting in a mixture of products, including diphenyl-dichlorosilane, phenyltrichlorosilane (B1630512), and more than ten other compounds. researchgate.net The separation of these useful components from the reaction mixture is a significant challenge of the direct synthesis method. researchgate.net The process is simple in concept and does not require a solvent, but it is best suited for the large-scale industrial production of simple organohalosilanes. google.com
| Reactants | Catalyst | Temperature | Primary Product |
| Chlorobenzene, Silicon | Copper | ~510-530 °C | Diphenyl-dichlorosilane |
General conditions for the Direct Process synthesis of phenylchlorosilanes. researchgate.netgoogle.com
Chloromethylation of Phenylsilane Derivatives
Indirect Synthesis Routes from Halosilane Precursors
Indirect methods involve building the target molecule by performing reactions on a silicon atom that is already bonded to one or more halogen atoms (halosilanes).
Nucleophilic substitution is a common and versatile method for creating silicon-carbon bonds. orgsyn.org In this type of reaction, a nucleophile, such as an organometallic reagent, attacks the electrophilic silicon atom of a chlorosilane, displacing a chloride ion, which acts as a leaving group. orgsyn.orgorganic-chemistry.org
Organolithium reagents are highly reactive nucleophiles used to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org Phenyllithium (B1222949) (C₆H₅Li) is commonly used to introduce phenyl groups into molecules. wikipedia.org The reaction between a chlorosilane containing a chloromethyl group and phenyllithium results in the formation of a new silicon-phenyl bond. prepchem.com
A specific example is the synthesis of chloromethyl(ethoxy)methyl(phenyl)silane. In this procedure, a solution of chloromethyl(diethoxy)methylsilane (B8617521) in dry ether is treated with a phenyllithium solution. prepchem.com The nucleophilic phenyl group from the phenyllithium attacks the silicon atom, displacing one of the ethoxy groups in this specific literature example, though displacement of a chloro group is the more general pathway for chlorosilanes. prepchem.com Reactions involving highly reactive organolithium reagents generally proceed smoothly. orgsyn.org However, their high reactivity can limit functional group compatibility, and their cost and operational hazards can be drawbacks for industrial applications. google.comorgsyn.org
| Halosilane Precursor | Organolithium Reagent | Solvent | Product |
| Chloromethyl(diethoxy)methylsilane | Phenyllithium | Dry Ether | Chloromethyl(ethoxy)methyl(phenyl)silane |
Example of an indirect synthesis route utilizing a phenyllithium reagent. prepchem.com
Nucleophilic Substitution Reactions on Chlorosilanes
Application of Organomagnesium (Grignard) Reagents (e.g., Phenylmagnesium Bromide)
The reaction of chlorosilanes with organomagnesium compounds, or Grignard reagents, is a foundational and widely employed method for creating silicon-carbon bonds. gelest.com This approach is central to the synthesis of this compound and its derivatives. The general principle involves the nucleophilic substitution of a chlorine atom on the silicon center by the phenyl group from the Grignard reagent.
A representative synthesis involves the reaction of a precursor like dichloro(chloromethyl)methylsilane (B75390) or trichloro(chloromethyl)silane with a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride. orgsyn.orggoogle.com The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) or a co-solvent system. orgsyn.orggoogle.com For instance, phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium metal, can be added dropwise to a solution of the chlorosilane precursor. orgsyn.org The addition of the Grignard reagent to the silane (reverse addition) is often preferred when partial substitution is desired, helping to control the reaction and prevent the formation of polysubstituted products. gelest.com The reaction is exothermic and results in the formation of magnesium halide salts as a white precipitate. orgsyn.org
The Grignard method is valued for its operational simplicity, safety, and the potential for industrial application, especially when using chlorobenzene as a starting material, which is a lower-cost alternative to bromobenzene. google.com
Catalyst Systems for Grignard Reactions (e.g., Zinc, Silver Salts)
While Grignard reactions with chlorosilanes can proceed without a catalyst, the reactions are often slow and may require elevated temperatures to reach completion. orgsyn.org To enhance efficiency and reaction rates, various catalysts have been employed. Historically, toxic salts like cyanides were used, but safer and more efficient alternatives have been developed. orgsyn.org
Silver salts, such as silver nitrate, have been shown to facilitate the substitution reaction; however, their scope is often limited to arylmagnesium reagents. orgsyn.org A more versatile and cost-effective catalyst system involves the use of zinc salts, particularly zinc chloride (ZnCl₂). orgsyn.orgrsc.org Zinc chloride is an inexpensive and environmentally benign salt that effectively catalyzes the substitution reactions with a broad range of organomagnesium reagents. orgsyn.orgresearchgate.net The zinc-catalyzed process is considered superior in terms of efficiency, scope, operability, scalability, and cost. orgsyn.org In a typical procedure, a catalytic amount of a zinc compound, such as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, is added to the reaction mixture before the introduction of the Grignard reagent. orgsyn.org
The table below summarizes the effectiveness of zinc catalysis in the synthesis of a related compound, (chloromethyl)dimethylphenylsilane (B155712), highlighting its high yield.
Table 1: Zinc-Catalyzed Substitution of Chloro(chloromethyl)dimethylsilane with Phenylmagnesium Bromide Data derived from a representative synthesis. orgsyn.org
| Catalyst | Reagents | Solvent | Yield (%) |
| ZnCl₂(TMEDA) | Chloro(chloromethyl)dimethylsilane, Phenylmagnesium Bromide | 1,4-Dioxane / THF | 80-81 |
Esterification Reactions (e.g., Chloromethyltrichlorosilane with Alcohols)
Esterification of chlorosilanes involves the reaction of a Si-Cl bond with an alcohol to form an alkoxysilane (Si-OR). google.com This reaction is relevant in the context of this compound synthesis, as alkoxysilanes can be used as precursors or as a method to modify the final product. The reaction between a chlorosilane, such as chloromethyltrichlorosilane, and an alcohol (R'OH) produces the corresponding alkoxysilane and hydrogen chloride (HCl) gas. google.comchemguide.co.ukyoutube.com
The reaction is reversible and typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk A significant challenge in this process is the removal of the HCl byproduct, as its presence can lead to the cleavage of the newly formed ester groups. google.com To drive the reaction to completion, methods are employed to remove HCl as it is formed, such as heating the mixture to its boiling point. google.com The process can be carried out by adding the alcohol portion-wise to a heated mixture of the chlorosilane in a solvent, such as a chlorinated hydrocarbon, to achieve high yields and purity. google.com
This process is generally described by the following reaction:
RSiCl₃ + 3 R'OH ⇌ RSi(OR')₃ + 3 HCl
While not a direct route to forming the Si-phenyl bond, this reaction is a key transformation of the chlorosilane functional group.
Catalytic Coupling Methodologies
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nobelprize.org These methods offer powerful alternatives to traditional organometallic routes for synthesizing compounds like this compound.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation and have been adapted for the creation of Si-C bonds. nobelprize.org Reactions like the Suzuki, Negishi, and Hiyama couplings provide versatile pathways. nobelprize.orgnih.gov In the context of this compound synthesis, a palladium catalyst can facilitate the coupling of a silyl (B83357) electrophile with a phenyl-containing nucleophile, or vice versa.
For example, a silyl halide can undergo oxidative addition to a palladium(0) complex. nih.govnih.gov This is followed by transmetalation with an organometallic phenyl reagent (e.g., from boron or zinc) and subsequent reductive elimination to yield the phenyl-substituted silane and regenerate the Pd(0) catalyst. nobelprize.orgnih.gov The development of specialized phosphine (B1218219) ligands has been crucial in making these reactions efficient and tolerant of various functional groups, even allowing for the use of less reactive aryl chlorides as coupling partners. organic-chemistry.org
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-based systems. researchgate.net These reactions are effective for forming Si-C bonds and can be applied to the synthesis of this compound. Nickel catalysts can couple chlorosilanes with various organometallic reagents, including organoaluminum and organozinc compounds. nih.govresearchgate.net
An electron-rich Ni(0) complex can effectively catalyze the reaction between a chlorosilane and a phenylating agent. researchgate.net Nickel-catalyzed cross-electrophile coupling is a particularly noteworthy advancement, where both the silyl and phenyl partners are introduced as electrophiles (e.g., halides), and a reducing agent is used to drive the catalytic cycle. orgsyn.org This approach avoids the pre-formation of sensitive organometallic reagents. The reaction mechanism is thought to involve the formation of radical intermediates and a Ni(II)/Ni(III) catalytic cycle. orgsyn.org These methods have expanded the scope of accessible organosilanes, including those with complex structures. rsc.org
Table 2: Comparison of Catalytic Coupling Methodologies
| Catalyst System | Typical Silyl Reagent | Typical Phenyl Reagent | Key Advantages |
| Palladium | Silyl Halide, Organosilanol | Arylboronic Acid, Arylzinc Halide | High functional group tolerance, well-established mechanisms. nih.govorganic-chemistry.org |
| Nickel | Chlorosilane | Organoaluminum, Aryl Halide (reductive) | Lower cost, effective for less reactive electrophiles, unique reactivity pathways. researchgate.netorgsyn.org |
Process Optimization and Scale-Up Considerations
For the industrial production of this compound, process optimization and scalability are critical. The Grignard synthesis route is often favored for large-scale production due to its simplicity, safety, and cost-effectiveness compared to methods requiring high pressures, high temperatures, or expensive and difficult-to-separate catalysts. google.com
Key considerations for optimizing the Grignard process include:
Solvent System: The use of co-solvents, such as a mixture of toluene (B28343) and an ether like diethyl ether, can be advantageous. Toluene aids in the precipitation of fine magnesium chloride salt particles, which simplifies their removal through filtration and improves the purity of the final product. google.com
Reaction Conditions: Careful control of the reaction temperature during the exothermic Grignard addition is crucial for safety and to minimize side reactions. orgsyn.org
Workup and Purification: The yield can be sensitive to the purification process. For instance, prolonged exposure to low pressure during solvent removal via rotary evaporation can lead to a decrease in the yield of the desired product. orgsyn.org Distillation is the primary method for final purification. orgsyn.orggoogle.com
These optimization strategies ensure that the synthesis is not only efficient and high-yielding but also economically feasible and safe for large-scale industrial manufacturing.
Controlled Reaction Kinetics and Temperature Management
The synthesis of phenyl-containing silanes, such as this compound, often involves exothermic reactions where temperature management is critical. The reaction rate, and consequently the formation of side products, is highly dependent on thermal conditions.
One common synthetic route involves the reaction of a chlorosilane with an organometallic reagent like a Grignard reagent (e.g., Phenylmagnesium bromide). orgsyn.orggoogle.com This type of nucleophilic substitution reaction is typically exothermic. orgsyn.org To control the reaction kinetics, the addition of the Grignard reagent is performed dropwise while the reaction mixture is cooled, for instance, in an ice/water bath. orgsyn.org This controlled addition over a period, such as 30 minutes, prevents a rapid temperature increase, ensuring the reaction proceeds smoothly and minimizing potential side reactions. orgsyn.org After the initial addition, the mixture may be allowed to warm to ambient temperature to ensure the reaction goes to completion. orgsyn.org
In other related syntheses, such as the reaction with phenyllithium, even more stringent temperature control is required, with reactions being held at temperatures below -50°C. prepchem.com For gas-phase chlorination reactions to produce chloromethyl silanes, controlling the heating and the flow rate of chlorine gas is essential to prevent the reaction from becoming too vigorous. google.com The reaction temperature for such processes is typically maintained within a specific range, for example, 50-80°C. google.com
Table 1: Temperature Control in Phenylsilane Synthesis
| Reaction Type | Reagents | Temperature Management | Purpose |
|---|---|---|---|
| Grignard Reaction | Chloro(chloromethyl)dimethylsilane, Phenylmagnesium bromide | Cooling in an ice/water bath during addition | Control exothermic reaction, manage kinetics orgsyn.org |
| Phenyllithium Reaction | Chloromethyl(diethoxy)methylsilane, Phenyllithium | Maintained below -50°C | Control highly reactive organolithium reagent prepchem.com |
Purity Enhancement and Byproduct Management
Achieving high purity is essential for the utility of this compound as a chemical intermediate. The primary sources of impurities are unreacted starting materials and byproducts from the synthesis, such as inorganic salts. orgsyn.orggoogle.com
In syntheses utilizing Grignard reagents, a significant byproduct is magnesium salts. orgsyn.orggoogle.com These salts precipitate during the reaction and must be removed. orgsyn.org A common workup procedure involves quenching the reaction mixture in an ice-cold saturated aqueous solution, such as ammonium (B1175870) chloride. orgsyn.org This step dissolves the inorganic salts, allowing for their separation from the organic product through extraction with a solvent like ethyl acetate. orgsyn.org However, some magnesium salts can be soluble in ether solvents, making their complete removal challenging. google.com
Following the initial separation, the crude product is typically purified by distillation under reduced pressure (vacuum distillation). orgsyn.org This technique separates the desired silane from less volatile impurities and any remaining solvent. For example, (Chloromethyl)dimethylphenylsilane is distilled at 115°C under a vacuum of 23 mmHg. orgsyn.org This process can yield a product with high purity, often exceeding 99%. orgsyn.org In industrial settings, rectification is used to separate product components with high efficiency. google.com
Specific methods can also be employed to remove persistent impurities. For instance, certain siloxane impurities in crude phenyl silane products can be reacted with a boron trifluoride complex. This converts the high-boiling siloxanes into low-boiling-point impurities that can be more easily separated by distillation, significantly increasing the final purity from around 80-90% to over 99.9%. google.com
Table 2: Purification and Byproduct Management Strategies
| Step | Method | Target | Outcome |
|---|---|---|---|
| Quenching | Addition to saturated aqueous ammonium chloride | Magnesium salts | Dissolution of inorganic byproducts for removal orgsyn.org |
| Extraction | Use of an organic solvent (e.g., ethyl acetate) | This compound | Separation of the organic product from the aqueous phase orgsyn.org |
| Distillation | Vacuum distillation / Rectification | This compound | Separation from solvents and high-boiling impurities, achieving >99% purity orgsyn.orggoogle.com |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Silicon-Halogen Bond
The silicon-chlorine bond in chloromethyl(phenyl)silane is highly susceptible to nucleophilic attack, primarily due to the high electropositivity of silicon and the good leaving group ability of the chloride ion. This reactivity is the basis for the formation of silanols and siloxanes.
The hydrolysis of the Si-Cl bond is a fundamental reaction of chlorosilanes. wikipedia.org In the presence of water, this compound readily undergoes hydrolysis to form the corresponding silanol (B1196071), methyl(phenyl)silanetriol, and hydrogen chloride. This reaction is typically rapid and exothermic.
The mechanism of hydrolysis is dependent on the pH of the medium. nih.gov
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the chlorine atom, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction, likely proceeding through an SN2-type mechanism.
Base-Catalyzed Mechanism: In alkaline or neutral conditions, a hydroxyl ion or a water molecule directly attacks the electron-deficient silicon atom. nih.gov This leads to the formation of a pentacoordinate silicon intermediate, which then expels the chloride ion to yield the silanol.
The initial hydrolysis product, chloromethyl(phenyl)silanol, is often unstable and can undergo further reactions. The rate of hydrolysis is influenced by steric and inductive effects of the substituents on the silicon atom. nih.gov
The silanols formed during hydrolysis are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) linkages. gelest.com This process involves the elimination of a water molecule from two silanol groups. The condensation can occur between two molecules of chloromethyl(phenyl)silanol or with other silanols present in the reaction mixture, leading to the formation of dimers, cyclic oligomers, or linear polymers.
Similar to hydrolysis, condensation can be catalyzed by both acids and bases. The rate of condensation is generally at its minimum around pH 7. afinitica.com The structure of the final polysiloxane product is highly dependent on the reaction conditions, such as temperature, pH, solvent, and the concentration of reactants. For instance, the hydrolysis and condensation of a related compound, phenyltrichlorosilane (B1630512), can yield cyclic structures like (tetrahydroxy)(tetraphenyl)cyclotetrasiloxane under specific conditions. mdpi.com This controlled condensation is crucial for the synthesis of well-defined silicone polymers and materials.
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the silicon atom behaves like a typical alkyl halide, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups onto the molecule.
The carbon atom of the chloromethyl group is electrophilic and can be attacked by various nucleophiles, displacing the chloride ion. These reactions typically follow an SN2 mechanism. nih.gov
The Finkelstein reaction is a classic method for converting an alkyl chloride to an alkyl iodide. This halogen exchange is an equilibrium process that can be driven to completion by using a salt of the desired halide that is soluble in the reaction solvent, while the resulting metal chloride is not.
For the chloromethyl group of this compound, treatment with sodium iodide (NaI) in a solvent like acetone (B3395972) results in the formation of iodomethyl(phenyl)silane. The sodium chloride (NaCl) byproduct is insoluble in acetone and precipitates out of the solution, shifting the equilibrium towards the product side according to Le Châtelier's principle. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme for Finkelstein Reaction
| Reactant | Reagent | Solvent | Product |
|---|
The chloromethyl group readily reacts with amine nucleophiles, such as ammonia, primary amines, and secondary amines, to form aminosilanes. researchgate.net These reactions are also nucleophilic substitutions, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloromethyl group. youtube.com
With ammonia, the initial reaction yields a primary amine, (aminomethyl)phenylsilane. However, the product amine is also a nucleophile and can react further with another molecule of this compound. This can lead to a mixture of primary, secondary, and tertiary amine products, and even a quaternary ammonium (B1175870) salt if the reaction is not carefully controlled. youtube.com Using a large excess of the amine nucleophile can favor the formation of the primary substitution product.
Products from Reaction with Ammonia
| Degree of Substitution | Product Name |
|---|---|
| Primary | (Aminomethyl)phenylsilane |
| Secondary | Bis[(phenylsilyl)methyl]amine |
| Tertiary | Tris[(phenylsilyl)methyl]amine |
Nucleophilic Substitution Reactions
Reactions with Alcohol Nucleophiles (e.g., tert-Butanol)
The reaction of this compound with alcohol nucleophiles, such as tert-butanol, is a fundamental transformation in organosilicon chemistry, typically proceeding via nucleophilic substitution at the silicon center. This reaction leads to the formation of an alkoxysilane, also known as a silyl (B83357) ether, and hydrogen chloride as a byproduct. libretexts.orgmdpi.com The general equation for this reaction is:
Ph(CH₂Cl)Si(H)Cl + R-OH → Ph(CH₂Cl)Si(H)OR + HCl
In the specific case of tert-butanol, a bulky tertiary alcohol, the reaction is significantly influenced by steric hindrance. libretexts.org The large tert-butyl group can impede the approach of the alcohol's oxygen atom to the silicon center, potentially slowing down the reaction rate compared to reactions with less hindered primary or secondary alcohols. libretexts.orgresearchgate.net
To facilitate this reaction and neutralize the corrosive hydrogen chloride byproduct, a weak base like a tertiary amine (e.g., triethylamine (B128534) or pyridine) is commonly added. libretexts.org The base prevents the buildup of HCl, which could otherwise lead to an equilibrium that reverses the reaction. libretexts.org
The mechanism of this nucleophilic substitution at the silicon atom differs from the classic SN2 reaction at a carbon center. nih.gov Due to the larger size of the silicon atom and the availability of d-orbitals, the reaction often proceeds through a pentacoordinate intermediate or transition state. nih.govresearchgate.net This allows for a different reaction pathway that is less sterically constrained than the backside attack required in SN2 reactions at carbon. nih.gov However, steric effects from both the nucleophile and the substituents on the silicon atom remain a critical factor in determining the reaction's feasibility and rate. libretexts.orgresearchgate.net
| Factor | Influence on Reaction Rate | Rationale |
| Steric Hindrance of Alcohol | Decreases rate | Bulky groups like tert-butyl hinder the nucleophilic attack on the silicon atom. libretexts.orgresearchgate.net |
| Presence of a Base | Increases rate and yield | Neutralizes the HCl byproduct, shifting the equilibrium towards the product side. libretexts.org |
| Solvent | Can influence rate | Polar aprotic solvents can stabilize charged intermediates or transition states. |
| Leaving Group | Good (Cl⁻) | The chloride ion is a good leaving group, facilitating the substitution. libretexts.org |
Radical Reactions
While specific research on radical reactions of this compound is not extensively documented, the general behavior of organosilanes in radical chemistry provides a basis for predicting its potential reactivity. Silyl radicals can be generated from various organosilicon compounds, including silyl halides, through processes like photolysis or thermolysis. researchgate.net
One potential radical pathway for this compound involves the homolytic cleavage of the Si-Cl or C-Cl bond under UV light or in the presence of a radical initiator. The relative bond strengths would determine which radical forms preferentially. Given that the Si-Cl bond is generally weaker than the C-Cl bond in similar environments, formation of a silyl radical might be favored.
Another possibility is free-radical halogenation, a reaction typical for alkyl-substituted aromatic compounds. wikipedia.org The chloromethyl group (-CH₂Cl) could potentially undergo further chlorination at the benzylic position if subjected to radical conditions (e.g., Cl₂ and UV light), leading to the formation of dithis compound (B7909303) or trithis compound. The benzylic hydrogens are generally susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical. wikipedia.org
| Reaction Type | Potential Products | Conditions |
| Homolytic Bond Cleavage | Phenyl(chloromethyl)silyl radical | UV light, heat, radical initiators |
| Radical Halogenation | Dithis compound | Cl₂, UV light |
| Radical Reduction | Methyl(phenyl)silane | Radical reducing agent (e.g., (Me₃Si)₃SiH) |
Reactivity of the Phenyl Group
Electrophilic Aromatic Substitution
The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.org The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) of the reaction are determined by the electronic properties of the substituent already attached to the ring, in this case, the chloromethylsilyl group (-SiH(CH₂Cl)). libretexts.org
Therefore, in reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), the substitution is expected to occur primarily at the positions ortho and para to the silyl group. organicchemistrytutor.com Steric hindrance from the silyl group might favor substitution at the para position over the ortho positions.
Mechanistic Insights into Reaction Pathways
The reaction mechanisms for the transformations of this compound are dictated by the nature of the reagents and conditions.
Nucleophilic Substitution at Silicon : As previously mentioned, the reaction with alcohols likely proceeds through a mechanism involving a pentacoordinate silicon intermediate. nih.govresearchgate.net This pathway can be summarized in two general steps:
The nucleophile (alcohol) attacks the electrophilic silicon center, forming a trigonal bipyramidal intermediate.
The leaving group (chloride) is expelled, resulting in the final product. This mechanism is distinct from the concerted SN2 pathway at carbon and is a key feature of silicon's reactivity. nih.gov
Radical Reactions : If radical reactions were to occur, they would follow the characteristic chain mechanism: wikipedia.org
Initiation : Formation of initial radicals (e.g., by UV photolysis of Cl₂).
Propagation : A series of steps where a radical reacts to form a new bond and another radical, which continues the chain. For example, a chlorine radical could abstract a hydrogen from the chloromethyl group to form a benzylic radical.
Termination : Combination of two radicals to form a stable, non-radical product, which terminates the chain reaction.
Electrophilic Aromatic Substitution : The mechanism for this reaction involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net
The π electrons of the phenyl ring attack the electrophile (E⁺), forming a C-E bond and the arenium ion.
A base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. The stability of the intermediate arenium ion determines the regioselectivity of the reaction; for an activating, ortho, para-directing group, the intermediates leading to ortho and para substitution are more stabilized. ulethbridge.caorganicchemistrytutor.com
Advanced Applications in Materials and Polymer Science
Role as Silane (B1218182) Coupling Agent
Chloromethyl(phenyl)silane is an organosilicon compound utilized as a silane coupling agent to create durable bonds between organic and inorganic materials. gelest.comchemimpex.com These agents are bifunctional, possessing distinct chemical groups that can react with different types of materials. dakenchem.comwacker.com One part of the silane molecule contains hydrolyzable groups that form stable bonds with the surface of inorganic substrates like glass, metals, and ceramics. gelest.comadhesivesmag.com The other part of the molecule is an organofunctional group, which is compatible with and can react with an organic polymer matrix. wacker.comshinetsusilicones.com This dual reactivity allows the silane to function as a molecular bridge, effectively connecting the organic and inorganic phases at their interface. dakenchem.comonlytrainings.com
The primary function of this compound as a coupling agent is to improve the adhesion between dissimilar materials, particularly inorganic fillers or reinforcements and organic polymer matrices. chemimpex.comshinetsusilicone-global.com The mechanism involves the silane forming a chemical bridge at the interface. dakenchem.com The silicon-containing portion of the molecule can establish covalent bonds with the inorganic surface, which is often rich in hydroxyl groups. adhesivesmag.comresearchgate.net
The ability of this compound to bolster the bond between inorganic fillers and organic resins makes it valuable in the production of high-performance composite materials for demanding industries like automotive and construction. chemimpex.comchemimpex.com In the automotive sector, silane coupling agents are used to improve the mechanical strength and durability of fiber-reinforced plastics and filled polymers. cfmats.com These advanced materials contribute to the production of lightweight yet strong automotive components, which can enhance fuel efficiency and performance.
In the construction industry, this compound is used in formulating high-performance adhesives, sealants, and coatings that require excellent bonding strength and durability. chemimpex.comchemimpex.com By improving the adhesion of sealants to substrates like glass, metal, and concrete, it ensures better structural integrity and resistance to environmental degradation. onlytrainings.comshinetsusilicone-global.com Its use in filled plastics also enhances process performance and the mechanical, electrical, and weather resistance properties of the final products. cfmats.com
| Industry | Application Area | Benefit of Using this compound |
| Automotive | Fiber-reinforced polymer composites | Enhances adhesion between fibers (e.g., glass) and polymer matrix, increasing strength and durability. chemimpex.comcfmats.com |
| Filled plastics and rubbers | Improves compatibility and dispersion of inorganic fillers in the polymer, enhancing mechanical properties. cfmats.com | |
| Construction | High-performance adhesives and sealants | Promotes strong and durable bonds to substrates like glass, metal, and concrete. onlytrainings.comchemimpex.com |
| Advanced coatings | Improves adhesion and moisture resistance, leading to longer-lasting protective finishes. chemimpex.com |
Surface Modification Technologies
This compound is employed in surface modification to alter the surface properties of various substrates. chemimpex.com The process involves applying the silane to a surface, where it reacts to form a durable, low-energy film. This film changes the surface chemistry, imparting new properties such as water or oil repellency. chemimpex.comchemimpex.com The phenyl group in the silane's structure contributes to creating a hydrophobic surface. gelest.com This technology is critical for developing advanced coatings, sealants, and adhesives where thermal stability and hydrophobic characteristics are beneficial. chemimpex.com
Treating surfaces with organosilanes like this compound can significantly increase their hydrophobicity (water repellency) and oleophobicity (oil repellency). chemimpex.comchemimpex.comsisib.com The modification works by creating a surface with very low surface energy. researchgate.net The non-polar organic groups of the silane, such as the phenyl group, orient away from the substrate, presenting a new surface that has a reduced affinity for water and oils. sisib.comresearchgate.net
This effect is valuable in numerous applications where resistance to wetting is required. gelest.com For instance, creating hydrophobic surfaces is crucial for moisture barrier formulations and corrosion resistance. chemimpex.com Surfaces with critical surface tensions below 20 mN/m, often achieved with fluorinated or specific alkyl silanes, can repel hydrocarbon oils and become both hydrophobic and oleophobic. researchgate.net
This compound is effective for modifying the surfaces of inorganic materials such as glass, metals, and ceramics. chemimpex.com These substrates typically have hydroxyl groups on their surfaces, which are reactive sites for the hydrolyzable groups on the silane molecule. wacker.comadhesivesmag.com The reaction forms a strong, covalent Si-O-Substrate bond, anchoring the silane film to the surface. adhesivesmag.commdpi.com
This surface treatment can be used to:
Prime surfaces: Applying the silane as a primer enhances the adhesion of subsequent coatings, paints, or adhesives. dakenchem.com
Impart hydrophobicity: As detailed previously, it makes these materials water-repellent. chemimpex.com
Enhance compatibility: The modified surface can have improved compatibility with organic polymers in composite applications. chemimpex.com
| Substrate | Purpose of Modification | Resulting Property |
| Glass | Adhesion promotion for coatings/sealants | Stronger, more durable bond between glass and organic material. dakenchem.com |
| Metals | Corrosion resistance, paint adhesion | Creation of a moisture barrier; improved paint and coating adhesion. chemimpex.compaint.org |
| Ceramics | Filler/matrix compatibility in composites | Enhanced bonding between ceramic fillers and polymer matrix. chemimpex.com |
In the coatings and paints industry, this compound serves as a crucial additive or primer to enhance product performance. chemimpex.comrussoindustrial.ru When incorporated into a formulation, it can act as an adhesion promoter, creating a chemical bridge between the coating and the substrate. wacker.compaint.org This is particularly effective on inorganic surfaces like metals and glass, leading to improved durability and resistance to delamination, even in wet conditions. cfmats.compaint.org
The use of silanes in coatings improves water and chemical resistance, enhances durability, and helps prevent corrosion on metal surfaces. paint.orgrussoindustrial.ru By modifying the surface to be more hydrophobic, the silane helps to reduce water ingress at the coating-substrate interface, a common cause of coating failure. researchgate.net This makes it a valuable component in protective and industrial coatings designed for harsh environments. wacker.comcfmats.com
Precursor for Polymer and Resin Synthesis
This compound and its derivatives are fundamental precursors in the synthesis of specialized silicone polymers and resins. The presence of the phenyl group and the reactive chloro functionality makes it a valuable monomer in creating polymers with enhanced characteristics.
Synthesis of Silicone Polymers and Resins
This compound is utilized as a key intermediate in the production of various silicone-based materials. chemimpex.com Its incorporation into the polymer structure is typically achieved through hydrolysis and polycondensation reactions. Monomers such as methylphenyldichlorosilane are used to create methyl phenyl silicone resins, which exhibit unique properties upon curing. mdpi.com The synthesis process allows for the adjustment of raw material ratios to control reaction temperature and polymerization time, yielding resins with specific characteristics. mdpi.com
The incorporation of the phenyl group from this compound into the siloxane backbone significantly enhances the thermal stability of the resulting polymers. Phenyl groups protect the Si-O-Si chain through steric hindrance and are less susceptible to oxidative degradation at elevated temperatures. mdpi.com Research has demonstrated a direct correlation between phenyl content and thermal decomposition temperature. For instance, increasing the phenyl content in a silicone gel from 0.88 wt% to 3.17 wt% raised the 10% weight loss decomposition temperature from 440.5 °C to 480.0 °C. mdpi.com
| Phenyl Content (wt%) | Decomposition Temperature at 10% Weight Loss (°C) | Glass Transition Temperature (°C) |
|---|---|---|
| 0.88 | 440.5 | -121.29 |
| 3.17 | 480.0 | -117.71 |
From a mechanical properties perspective, silane-modified polymers are known for their outstanding performance. bibliotekanauki.pl The introduction of bulky groups, such as the phenyl group, into polymer structures increases the rigidity of the macromolecules. sinosil.com This leads to an increase in the glass transition temperature (Tg), as observed in the silicone gel where the Tg rose from -121.29 °C to -117.71 °C with increased phenyl content. mdpi.com Phenylpolysiloxanes are noted for maintaining superior mechanical properties over a wide temperature range. cfmats.com
Silanes containing hydrolysable groups are essential as crosslinking agents, particularly in Room Temperature Vulcanizing (RTV) silicone rubber systems. cfmats.comresearchgate.net The general mechanism involves the reaction of the silane's hydrolysable groups (like chloro or alkoxy groups) with moisture to form reactive silanol (B1196071) (Si-OH) groups. cfmats.com These silanols then condense with hydroxyl-terminated polymer chains or with each other, forming stable siloxane (Si-O-Si) crosslinks. cfmats.com This process transforms the liquid or semi-solid polymer into a durable, elastic, three-dimensional network. researchgate.net While specific examples detailing this compound are not prevalent, its chloro group is a hydrolysable functionality, making it a potential candidate for such crosslinking applications in RTV systems where the phenyl group could confer additional thermal stability to the cured rubber. mdpi.com
Reactive Intermediate in Novel Polymer Synthesis
The dual reactivity of this compound, stemming from both the silicon-chlorine bond and the carbon-chlorine bond in the chloromethyl group, makes it a valuable reactive intermediate for creating novel polymer architectures. The chloromethyl group is a particularly useful handle for post-polymerization modification or for creating initiators for other polymerization techniques. For example, polymethylphenylsilanes can be reacted with chloromethyl methyl ether to introduce chloromethylphenyl groups onto the polymer backbone, although this can sometimes lead to a reduction in molecular weight. gelest.com
In another application, p-chloromethylphenyl trimethoxysilane (B1233946) has been used as an end-capping agent in anionic polymerization. This allows for the introduction of a reactive trimethoxysilane group at the terminus of a polymer chain, such as polystyrene. nih.gov This functionalized polymer can then undergo hydrolysis and condensation, leading to the formation of more complex structures like star-branched polymers. nih.gov
Reagent in Surface-Initiated Polymerization Techniques (e.g., ATRP)
This compound and its derivatives are instrumental in surface-initiated polymerization, a technique used to grow polymer chains directly from a substrate surface. The chloromethyl group is an effective initiator for Atom Transfer Radical Polymerization (ATRP). By anchoring silanes containing a chloromethylphenyl group to a surface, that surface is functionalized with ATRP initiators.
For instance, 2-(m/p-chloromethylphenyl)ethyltrichlorosilane can be used to silanize glass or silicon substrates. chemimpex.com The trichlorosilyl (B107488) group forms a stable bond with the hydroxylated surface, while the chloromethylphenyl group is oriented away from the surface, ready to initiate the polymerization of a desired monomer. This "grafting from" approach allows for the creation of dense polymer brushes with controlled chain lengths. chemimpex.com Similarly, initiators containing a benzyl (B1604629) chloride moiety have been attached to vinyl-terminated poly(dimethylsiloxane) via hydrosilation to create macroinitiators for ATRP, enabling the synthesis of block copolymers.
Development of Functionalized Materials
The unique reactivity of this compound makes it a key reagent in the development of a wide range of functionalized materials. It is instrumental in surface modification and the preparation of advanced hybrid materials. chemimpex.com As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic substrates in composite materials. chemimpex.com
Its ability to modify surfaces of materials like glass, metals, and ceramics can be used to tailor properties such as hydrophobicity. chemimpex.com The most significant application in this area is the creation of polymer-grafted surfaces, as discussed in the context of SI-ATRP. These surfaces, coated with well-defined polymer brushes, can be designed to have specific functionalities, such as thermo-responsiveness, by choosing the appropriate monomer to polymerize from the this compound-functionalized surface. chemimpex.com This opens up possibilities for applications in sensors, smart coatings, and biomedical devices.
Preparation of Functionalized Silica (B1680970) and Hybrid Materials
This compound is a key reagent in the surface functionalization of silica and the synthesis of organic-inorganic hybrid materials. chemimpex.comchemscene.com The process typically involves the reaction of the silane with hydroxyl groups (silanols) present on the surface of silica or within a silica network. Under anhydrous conditions, halosilanes can react directly with these surface silanol groups. nih.gov This covalent bonding permanently attaches the phenyl and reactive chloromethyl groups to the silica substrate.
The attached phenyl groups can modify the surface properties, for instance, by increasing hydrophobicity and improving compatibility with aromatic polymer matrices. ntnu.no The chloromethyl group, on the other hand, serves as a reactive site for subsequent chemical transformations. This allows for the grafting of a wide array of organic molecules, polymers, or biomolecules onto the silica surface, creating a functionalized material with specific chemical or physical properties.
Research into hybrid monolithic silica gels has demonstrated the use of related compounds like chloromethyl-trimethoxysilane in co-condensation reactions. beilstein-journals.org These processes create hierarchically organized materials where the functional groups are distributed throughout the silica matrix, not just on the surface. beilstein-journals.org The successful incorporation and subsequent chemical conversion of these chloroalkyl groups confirm their utility in creating complex hybrid materials. beilstein-journals.org
Thermogravimetric analysis (TGA) is often used to quantify the degree of surface modification. The weight loss at higher temperatures corresponds to the decomposition of the chemically bonded silane, providing a measure of the grafting density.
Table 1: Thermogravimetric Analysis (TGA) Data of Fumed Silica Modified with Different Silanes
| Silica Type | Functional Group | Weight Loss (%) in 200–850 °C Range | Key Observation |
|---|---|---|---|
| Reference Silica | -OH (Silanol) | ~4% | Represents condensation of surface silanol groups. |
| Phenyl-silica | Phenyl | ~5.5% | Weight loss attributed to the chemically bonded phenyl silane. ntnu.no |
| Amino-silica | Aminopropyl | ~8% | Significant chemical deposition due to the tri-functional nature of the silane used. ntnu.no |
This table is generated based on data and principles discussed in the referenced source. ntnu.no
Fabrication of Nanostructured Materials via Sol-Gel Processes
The sol-gel process is a versatile method for producing solid materials from small molecules, and it is widely used to create nanostructured materials, including ceramics and organic-inorganic hybrids. nih.gov The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides and, in this context, functionalized silanes like this compound.
When used in sol-gel synthesis, the silane precursor undergoes hydrolysis, converting its alkoxy or chloro groups into reactive silanol (Si-OH) groups. These silanols then condense with other silanols to form a stable, cross-linked siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. nih.gov The organic groups (chloromethyl and phenyl) remain attached to the silicon atoms via stable Si-C bonds and become an integral part of the final nanostructured material. elsevierpure.com
The incorporation of phenyl groups can influence the self-assembly process during gelation, potentially leading to ordered mesostructures. elsevierpure.com For example, the evaporation-induced self-assembly of an alkoxysilane precursor containing a phenylbutyl group has been shown to form a two-dimensional hexagonal mesostructure. elsevierpure.com The chloromethyl group provides a reactive handle within the nanostructure, allowing for post-synthesis modification to introduce further functionality.
This methodology enables the creation of tailor-made nanomaterials where the properties can be precisely controlled by selecting the appropriate silane precursors. nih.gov The resulting hybrid sol-gel materials find applications in advanced coatings, catalysts, and sensors. nih.govmdpi.com
Table 2: Role of Silane Components in Sol-Gel Nanostructure Formation
| Component | Function in Sol-Gel Process | Resulting Material Property |
|---|---|---|
| Silane Moiety (Si-Cl) | Undergoes hydrolysis and condensation to form the inorganic Si-O-Si network. nih.gov | Provides structural integrity and thermal stability. |
| Phenyl Group | Can direct self-assembly and adds steric bulk. elsevierpure.commdpi.com | Influences porosity, enhances thermal resistance, and improves compatibility with organic phases. |
| Chloromethyl Group | Serves as a reactive site for post-synthesis functionalization. beilstein-journals.org | Allows for the covalent attachment of other functional molecules, creating tailored surface chemistry. |
Adhesives and Sealants Formulations
In the formulation of high-performance adhesives and sealants, this compound and similar compounds act as highly effective silane coupling agents. chemimpex.com Their primary role is to enhance adhesion between organic polymers and inorganic substrates or fillers, such as glass, metals, and silica. chemimpex.comachiewell.com This is crucial in composite materials where strong interfacial bonding is required for durability and mechanical strength. gelest.com
The mechanism of a silane coupling agent involves its bifunctional nature. The silane part of the molecule bonds with the inorganic material, while the organofunctional group—in this case, the chloromethyl group—reacts and forms covalent bonds with the organic polymer matrix. gelest.com This creates a durable chemical bridge at the interface, improving stress transfer and resisting environmental degradation, particularly from moisture. google.com
Table 3: Functions of Silanes in Adhesive and Sealant Formulations
| Function | Description | Benefit to Formulation |
|---|---|---|
| Adhesion Promoter | Forms covalent bonds between the polymer matrix and inorganic surfaces (fillers, substrates). achiewell.comgelest.com | Improves bond strength and durability, especially in humid conditions. google.com |
| Crosslinking Agent | Can participate in the curing reaction of the polymer system, increasing network density. | Enhances mechanical properties like tensile strength and modulus. |
| Surface Modifier | Alters the surface energy of fillers and substrates for better wetting by the polymer resin. chemimpex.com | Improves dispersion of fillers and overall formulation stability. google.com |
| Moisture Scavenger | The hydrolysis of alkoxysilanes can consume moisture present in the formulation. | Increases shelf-life and prevents premature curing in moisture-sensitive systems. |
Catalytic Roles and Functional Derivatization
Applications in Organic Synthesis as a Reagent
As a reagent in organic synthesis, chloromethyl(phenyl)silane offers a pathway to a variety of functionalized molecules. It can be employed in the synthesis of diverse organic compounds and serves as a precursor for other organosilicon reagents.
General reactions of related silanes include:
Alcohol Synthesis: The reduction of carboxylic acids or esters using other silanes in the presence of a catalyst is a known method for alcohol synthesis. organic-chemistry.orgyoutube.com
Amine Synthesis: Amines can be synthesized through the reduction of amides or via reductive amination of carbonyl compounds using other types of silanes. organic-chemistry.org
It is important to note that these are general transformations for the broader class of organosilanes, and specific protocols involving this compound may vary.
This compound can serve as a precursor to other valuable organosilicon building blocks. A notable application for a closely related compound, chloro(methyl)diphenylsilane, is in the synthesis of α-silyl carboxylic acids. The silylation of carboxylic acid enolates with this reagent has been shown to favor C-silylation, leading to the formation of α-silyl carboxylic acids and esters in good yields. thieme-connect.de This preference is attributed to the softer nature of the silicon center in chloro(methyl)diphenylsilane. thieme-connect.de
In a similar vein, the related compound (chloromethyl)dimethylphenylsilane (B155712) is a known precursor to the useful Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, further highlighting the role of such compounds as building blocks in organic synthesis. orgsyn.org While direct evidence for this compound in the synthesis of α-silylcarboxylic acids is sparse, the reactivity of analogous compounds suggests its potential in this area.
Function as a Derivatization Agent in Chemical Analysis
In chemical analysis, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility and thermal stability of polar analytes. While silylation is a common derivatization technique, there is no direct evidence in the reviewed literature of this compound being used for this purpose. nih.govgcms.cz
However, the closely related compound, phenyldimethylchlorosilane (PhDMClS), is utilized as a derivatizing agent for the GC-MS analysis of alcohols, such as pinacolyl alcohol. nih.gov The silylation of the alcohol with PhDMClS generates a derivative with an increased retention time, which helps in separating its signal from volatile interfering analytes in complex matrices. nih.gov This demonstrates the utility of phenyl-substituted chlorosilanes in derivatization for analytical applications.
Participation in Catalytic Processes
This compound has the potential to be involved in various catalytic processes, leveraging the reactivity of its silicon center and associated functional groups.
There is no specific information available in the surveyed literature detailing the role of this compound in ruthenium-catalyzed hydrogen transfer reactions. Ruthenium complexes are known to catalyze a variety of hydrogen transfer processes, including the racemization of secondary alcohols and dynamic kinetic resolutions. diva-portal.org These reactions often involve the transfer of hydrogen from a donor molecule, such as an alcohol, to an acceptor. While silanes can be involved in ruthenium-catalyzed reactions like hydrosilylation, the specific participation of this compound in hydrogen transfer reactions is not documented. mdpi.comnih.gov
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. libretexts.orgorganic-chemistry.orgwikipedia.org There is no direct evidence in the existing literature to suggest that this compound is directly involved as a primary reactant or catalyst in the Suzuki coupling reaction. The typical substrates for this reaction are aryl or vinyl halides and boronic acids or their derivatives. While silylboranes can be used in Suzuki-type cross-coupling reactions to synthesize aryl silanes, this involves a different class of organosilicon reagent. rsc.org
Theoretical and Spectroscopic Investigations
Computational Chemistry Studies
Computational chemistry offers a powerful lens for examining the molecular characteristics of silanes at a quantum level. hydrophobe.org These methods allow for the modeling of chemical reactions and the optimization of molecular structures, providing predictive data that can guide experimental work. hydrophobe.org
Theoretical Structural Predictions
The prediction of molecular geometries, including bond lengths and angles, is a primary application of computational chemistry. nih.gov Using methods like Density Functional Theory (DFT), researchers can calculate optimized geometric configurations for molecules like chloromethyl(phenyl)silane. nih.gov These calculations are foundational, as the electronic structure and reactivity of a molecule are directly dependent on its geometry. While specific predicted structural parameters for this compound are not detailed in the available literature, the methodologies for such predictions are well-established. For instance, full optimization calculations are routinely performed to determine the ground-state geometric configurations of organosilanes. nih.govmdpi.com
Density Functional Theory (DFT) Applications to Related Silanes
DFT has been successfully applied to a variety of phenyl-substituted silanes to calculate thermodynamic parameters and understand electronic structures. researchgate.netresearchgate.net These studies are crucial for fields like materials science, where phenylsilanes are used in the development of organic light-emitting diodes (OLEDs). researchgate.net The accuracy of DFT calculations depends heavily on the choice of functional and basis set. mdpi.com
| Compound(s) | DFT Method (Functional/Basis Set) | Calculated Properties | Reference |
|---|---|---|---|
| Phenyl-substituted silane (B1218182) derivatives (general formula MenPhmSiCl4-n-m) | B3LYP/6-31G | Fully optimized structures, vibrational analysis, and thermodynamic parameters (e.g., molar constant pressure heat capacity). | researchgate.net |
| Diphenylsilane | B3LYP/6-311G | Electronic structure analysis. | researchgate.net |
Gas-Phase Ion Chemistry and Thermochemistry
The study of ions and molecules in the gas phase, typically conducted using mass spectrometry, provides fundamental data on reaction kinetics and thermodynamics. wikipedia.org This field is essential for understanding the intrinsic reactivity of molecules like this compound, free from solvent effects.
Ion-Molecule Reactions
Gas-phase ion-molecule reactions of organosilanes are critical for understanding their chemical behavior. Studies on related chlorosilanes have revealed complex reaction pathways. For example, the gas-phase reactivity of trichlorosilane (B8805176) can follow two different routes: a disilane mechanism, where disilanes act as intermediates, and a radical pathway involving fast propagation reactions. nih.gov In the synthesis of phenyltrichlorosilane (B1630512), intermediates such as the trichlorosilyl (B107488) radical and dichlorosilylene have been observed. researchgate.net
Fourier transform ion cyclotron resonance (FT-ICR) spectrometry has been used to study the reactions of silyl (B83357) cations derived from related compounds like hexamethyldisilazane. scielo.br These studies show that silyl cations readily undergo addition reactions at electron-rich centers. scielo.br The resulting adducts may then undergo further reactions, such as methane elimination when reacting with alcohols or amines. scielo.br A notable feature is the observation of metathesis-type reactions with substrates containing labile hydrogen, such as water, leading to the formation of new oxygen-containing ions. scielo.br
Heats of Formation of Ions
The heats of formation of ions are critical thermodynamic parameters that can be determined through both experimental gas-phase studies and computational methods. wikipedia.org DFT calculations, such as those performed on phenyl-substituted silanes at the B3LYP/6-31G* level, are a standard approach to obtain such thermodynamic data. researchgate.net Although specific values for ions derived from this compound are not present in the surveyed literature, these computational techniques provide a reliable pathway for their determination.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to map out the molecular framework and confirm the presence and connectivity of the different chemical groups.
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons of the phenyl group, the chloromethyl group, and the silicon hydride (Si-H) proton.
The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the silyl group.
The protons of the chloromethyl (-CH₂Cl) group are expected to resonate as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. This signal is typically observed in the range of 2.9 to 3.5 ppm. For the related compound, chloro(chloromethyl)dimethylsilane, the chloromethyl protons appear at approximately 2.95 ppm.
A key indicator in the ¹H NMR spectrum is the signal corresponding to the proton directly attached to the silicon atom (Si-H). This proton is highly sensitive to its electronic environment and typically appears as a multiplet due to coupling with other nearby protons. Its chemical shift can vary over a wide range, but for chlorosilanes, it is often found in the region of 4.5 to 6.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |
| Si-H | 4.5 - 6.0 | Multiplet |
| Chloromethyl (CH₂Cl) | 2.9 - 3.5 | Singlet |
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of this compound. The spectrum will show distinct signals for the carbon atom of the chloromethyl group and the carbons of the phenyl ring.
The carbon atom of the chloromethyl (-CH₂Cl) group is expected to appear at a downfield chemical shift due to the electronegativity of the attached chlorine atom. This resonance is typically found in the range of 25-50 ppm.
The carbons of the phenyl group will give rise to a set of signals in the aromatic region of the spectrum, typically between 120 and 140 ppm. The ipso-carbon (the carbon directly attached to the silicon atom) will have a distinct chemical shift compared to the ortho, meta, and para carbons due to the influence of the silicon substituent. The chemical shifts for the phenyl carbons in related phenylsilanes are often observed around 128 ppm (meta), 130 ppm (para), and 135 ppm (ortho), with the ipso-carbon appearing at a different, characteristic shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C₆H₅) - ipso | 130 - 140 |
| Phenyl (C₆H₅) - ortho, meta, para | 128 - 135 |
| Chloromethyl (CH₂Cl) | 25 - 50 |
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For chlorophenylsilanes, the ²⁹Si chemical shift is influenced by the presence of both the phenyl group and the chlorine atom. The introduction of a chloromethyl group will further modify the electronic environment of the silicon atom. The ²⁹Si chemical shift for chloro(phenylethynyl)(phenyl)silane has been observed, and while not a direct match, it provides an indication of the chemical shift region for silicon atoms bonded to a phenyl group and a chlorine atom. Generally, the ²⁹Si chemical shifts for organochlorosilanes appear in a characteristic range, and for compounds with similar substitution patterns, the resonance is expected in the region of approximately -10 to +10 ppm relative to tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for assessing the purity of this compound samples and confirming its molecular weight. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum of the pure compound.
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule. Due to the presence of chlorine, the molecular ion peak will be accompanied by isotopic peaks (M+2, M+4, etc.) with characteristic intensity ratios, which confirms the number of chlorine atoms in the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organosilanes include the cleavage of bonds to the silicon atom. For this compound, characteristic fragments would likely result from the loss of a chlorine atom (-Cl), a phenyl group (-C₆H₅), or a chloromethyl radical (-CH₂Cl). The analysis of these fragments helps to piece together the structure of the parent molecule. It is important to note that chlorosilanes can sometimes react with residual water in the GC-MS system, which can lead to the formation of unexpected ions and complicate spectral interpretation.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-C₆H₅]⁺ | Loss of a phenyl group |
| [M-CH₂Cl]⁺ | Loss of a chloromethyl group |
| [C₆H₅Si]⁺ | Phenylsilyl cation |
Infrared (IR) Spectroscopy for Functional Group Validation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes include:
Si-H stretching: A sharp absorption band typically appears in the region of 2100-2250 cm⁻¹. This is a strong indicator of the presence of a silicon-hydride bond.
C-H stretching (aromatic): Absorption bands for the C-H bonds of the phenyl group are expected just above 3000 cm⁻¹.
C-H stretching (aliphatic): The C-H stretching vibrations of the chloromethyl group will appear just below 3000 cm⁻¹.
C=C stretching (aromatic): Characteristic absorptions for the phenyl ring are observed in the 1400-1600 cm⁻¹ region.
Si-Phenyl stretching: A sharp band around 1430 cm⁻¹ is characteristic of the Si-Ph bond.
CH₂ deformation: The scissoring vibration of the chloromethyl group is expected around 1400 cm⁻¹.
C-Cl stretching: The stretching vibration for the carbon-chlorine bond in the chloromethyl group typically appears in the 650-850 cm⁻¹ range.
Si-Cl stretching: The silicon-chlorine bond stretching vibration is expected in the 450-600 cm⁻¹ region.
The IR spectrum of the related compound (chloromethyl)dimethylphenylsilane (B155712) shows characteristic absorptions that support these assignments. nist.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Si-H | Stretching | 2100 - 2250 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Si-Phenyl | Stretching | ~1430 |
| C-Cl | Stretching | 650 - 850 |
| Si-Cl | Stretching | 450 - 600 |
Thermal and Mechanical Analysis of Derived Materials
The characterization of polymeric materials derived from this compound is crucial for understanding their behavior under various conditions and predicting their performance in potential applications. Thermal and mechanical analyses provide insights into the material's stability at elevated temperatures, its viscoelastic properties, and the molecular weight distribution of the polymer chains.
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymers derived from silanes, TGA reveals the temperatures at which degradation processes, such as side-group scission and main-chain cleavage, occur.
While specific TGA data for polymers derived directly from the polymerization of this compound is not extensively detailed in readily available literature, analysis of related phenyl-containing polysiloxanes provides valuable insights. For instance, the presence of phenyl groups attached to the silicon backbone is known to enhance thermal stability compared to polysiloxanes with only methyl groups. This is attributed to the higher bond energy of the Si-Phenyl bond and the ability of the aromatic ring to dissipate energy. The degradation of such polymers typically proceeds through complex rearrangement and bond scission reactions at elevated temperatures. In related poly(methylphenylsiloxane) hybrid materials, the introduction of a phenylene-silica framework has been shown to improve thermal stability significantly.
A typical TGA analysis would provide key temperature points for a given material, as illustrated in the hypothetical data table below.
Table 1: Representative TGA Data for a Phenyl-Containing Silane Polymer
| Parameter | Temperature (°C) | Description |
|---|---|---|
| T5% | ~350 - 420 | Temperature at which 5% mass loss occurs, indicating the onset of significant decomposition. |
| T10% | ~380 - 450 | Temperature at which 10% mass loss occurs. |
| Tmax | ~450 - 550 | Temperature of the maximum rate of decomposition. |
| Char Yield @ 800°C | > 40% | The residual mass at a high temperature, indicating the formation of a stable char, often ceramic-like in nature for polysilanes. |
Note: This data is representative of phenyl-containing siloxane polymers and serves as an illustrative example.
Dynamic Mechanical Analysis is a powerful technique for probing the viscoelastic properties of polymers. mdpi.com It involves applying an oscillatory stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature. mdpi.com
Storage Modulus (E') : Represents the elastic response of the material and is a measure of the energy stored during deformation. It is related to the material's stiffness. semanticscholar.org
Loss Modulus (E'') : Represents the viscous response and is a measure of the energy dissipated as heat during deformation. semanticscholar.org
Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'), it provides information on the damping characteristics of the material. Peaks in the tan δ curve are often associated with molecular relaxations, such as the glass transition temperature (Tg).
For polymers derived from this compound, DMA would be instrumental in determining their glass transition temperature. The bulky phenyl and reactive chloromethyl side groups would influence chain mobility and, consequently, the Tg. The crosslinking potential of the chloromethyl group could also be studied, as an increase in crosslink density would typically lead to a higher storage modulus in the rubbery plateau region and an increase in the Tg.
Table 2: Illustrative DMA Data for a Crosslinked Silane-Based Polymer
| Property | Value | Unit | Significance |
|---|---|---|---|
| Glass Transition Temp (Tg) (from tan δ peak) | 120 - 160 | °C | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. |
| Storage Modulus (E') at 25°C | 1 - 3 | GPa | Reflects the stiffness of the material at room temperature. |
| Storage Modulus (E') at Tg + 40°C | 10 - 50 | MPa | Shows the stiffness in the rubbery state, influenced by crosslink density. |
| Tan δ Peak Height | 0.4 - 0.8 | - | Relates to the damping capacity of the material at the glass transition. |
Note: This data is hypothetical and serves to illustrate the typical parameters obtained from a DMA experiment.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. nih.gov The principle of GPC involves separating polymer molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. nih.gov Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. nih.gov
This analysis provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. researchgate.net
In the context of materials derived from this compound, GPC is essential for characterizing the outcome of polymerization reactions. For instance, in a study involving the chloromethylation of a pre-existing polymethylphenylsilane, GPC was used to analyze the resulting polymer. The reaction led to a chloromethylphenyl methyl silane polymer with a number-average molecular weight (Mn) of 5,630. researchgate.net This type of analysis is crucial for understanding how synthetic modifications affect the polymer chain, as chain scission or cross-linking events can significantly alter the molecular weight distribution.
Table 3: GPC Data for a Chloromethylated Polymethylphenylsilane
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Number-Average Molecular Weight (Mn) | 5,630 | The statistical average molecular weight of the polymer chains. | researchgate.net |
| Weight-Average Molecular Weight (Mw) | - | Data not specified. Typically higher than Mn. | - |
| Polydispersity Index (PDI) | - | Data not specified. Indicates the breadth of the molecular weight distribution. | - |
Note: The data is from a study on the chloromethylation of polymethylphenylsilane, a closely related derived material.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of efficient, cost-effective, and safe synthetic routes to chloromethyl(phenyl)silane and its derivatives is a primary objective for researchers. Traditional methods are being re-evaluated and new pathways are being explored to enhance yield, purity, and scalability.
One promising area is the refinement of Grignard reactions. The reaction of a phenylmagnesium halide with a (chloromethyl)chlorosilane precursor is a fundamental method for creating the essential Si-phenyl bond. google.com Future research is geared towards optimizing this process through the use of advanced catalysts and exploring continuous flow-reactors to improve safety and efficiency. google.comorgsyn.org A key trend is the move away from hazardous organolithium reagents towards less reactive and more selective organomagnesium compounds. orgsyn.org
Alternative approaches are also gaining traction. The reaction of chlorosilanes with in situ generated (chloromethyl)lithium at low temperatures presents a viable pathway that is under investigation for broader applicability. acs.org Another innovative strategy involves the catalytic cleavage of the Si-Si bond in chloromethyl-substituted disilanes using hydrogen chloride. This method is particularly attractive for valorizing residues from industrial chloromethylsilane synthesis, turning byproducts into valuable monosilane precursors. google.com
Table 1: Comparison of Synthetic Strategies for Phenyl-Substituted Chlorosilanes
| Synthetic Method | Precursors | Key Features | Research Focus |
|---|---|---|---|
| Grignard Reaction | Phenylmagnesium halide, (Chloromethyl)chlorosilane | Well-established, versatile | Catalyst development (e.g., Zinc-catalyzed), process intensification (flow chemistry) |
| Organolithium Reaction | (Chloromethyl)lithium, Phenylchlorosilane | High reactivity | Improving selectivity and safety at low temperatures |
Development of Advanced Catalytic Systems
Catalysis is central to unlocking the full potential of this compound in chemical synthesis. Research is focused on creating highly selective and efficient catalysts for reactions involving this compound, particularly in polymerization and cross-coupling.
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While not a direct synthesis of this compound, developing catalysts that tolerate its functional groups is crucial. Phenyl-hydrosilanes are important substrates in these reactions, and research into low-cost transition-metal catalysts, such as those based on cobalt, is an emerging trend. nih.gov Similarly, platinum and palladium complexes are being refined for greater efficiency and selectivity in related hydrosilylation and cross-coupling reactions. libretexts.orgmagtech.com.cnlookchem.com The development of nanoparticle-based catalysts, for instance, offers high activity for mediating the formation of thiosilanes from silanes. lookchem.com
Catalytic redistribution (dismutation) reactions are also a key area of interest. These reactions allow for the conversion of various chlorosilanes into more desirable products. Future work will likely focus on robust, solid-supported catalysts that can facilitate the equilibrium-driven conversion of silane (B1218182) mixtures containing compounds like this compound under milder conditions. mdpi.com
Expansion of Materials Science Applications
The unique properties of this compound make it an invaluable component in advanced materials. Its ability to act as a molecular bridge between organic and inorganic materials is a key driver of its expanding applications. chemimpex.comgelest.com
A major application is in surface modification. By grafting this compound onto the surface of nanoparticles (like silica) or bulk materials, their properties can be precisely tailored. nih.govresearchgate.net The phenyl group imparts hydrophobicity and can improve compatibility with organic polymer matrices, while the chloromethyl group provides a reactive handle for further functionalization. This is crucial for developing high-performance fillers for composites, enhancing dispersion, and improving mechanical properties. orgsyn.orgresearchgate.net
In the realm of polymers, this compound serves as a critical intermediate for silicone polymers and resins. chemimpex.comchemimpex.com The phenyl group enhances thermal stability and chemical resistance in the final polymer. chemimpex.com Research is focused on using derivatives of this compound to create novel polymers with tailored properties for specialized applications, including advanced coatings, high-performance sealants, and durable adhesives for the electronics, automotive, and construction industries. chemimpex.comchemimpex.com
Table 2: Key Applications in Materials Science
| Application Area | Function of this compound | Resulting Material Properties |
|---|---|---|
| Composites | Silane Coupling Agent | Enhanced adhesion between organic and inorganic phases, improved mechanical strength |
| Surface Modification | Surface Functionalization Agent | Increased hydrophobicity, improved dispersion of nanoparticles, corrosion resistance |
| Polymers | Monomer/Intermediate | Enhanced thermal stability, chemical resistance, and bonding strength in silicones, coatings, and adhesives |
| Electronics | Protective Coating Precursor | Improved resistance to moisture and corrosion for electronic components |
Investigation of Unique Reactivity Profiles
A deeper understanding of the reactivity of this compound is essential for its application in complex organic synthesis. The compound features two distinct reactive sites: the silicon-chlorine bond, which is susceptible to nucleophilic attack, and the carbon-chlorine bond in the chloromethyl group, which can undergo substitution reactions.
Current research is exploring this dual reactivity. The Si-Cl bond allows the compound to be used as a silylating or "blocking" agent, protecting sensitive functional groups like alcohols during a synthetic sequence. powerchemical.netsinosil.com This protective role is crucial in the multi-step synthesis of pharmaceuticals and other fine chemicals.
Simultaneously, the chloromethyl group offers a site for further chemical modification. Grignard reagents can be formed from α-haloalkylsilanes, which are then used in reactions such as the Peterson alkenation, providing a valuable alternative to the Wittig reaction for forming carbon-carbon double bonds. thieme.com Studies on pentacoordinate silicon derivatives have shown that the chloride in the chloromethyl ligand can be readily displaced by strong nucleophiles like organolithium reagents, opening pathways to new, complex organosilicon structures. mdpi.comnih.gov
Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for accelerating research in organosilicon chemistry. Theoretical modeling provides deep insights into reaction mechanisms, electronic structures, and reactivity, guiding the rational design of new molecules and materials.
For this compound, computational studies are being employed to predict its reactivity patterns. Density Functional Theory (DFT) calculations are used to model the transition states of reactions, helping to elucidate complex mechanisms such as rearrangements in hypercoordinate silicon species or the polycondensation of silanes. nih.govmdpi.com These models can explain the influence of electronic and steric effects on reaction outcomes.
Furthermore, computational analysis is being used to understand the fundamental properties of silicon-containing molecules. For example, studies on the effect of substituents on the reactivity of silenes (compounds with Si=C double bonds) provide foundational knowledge applicable to the broader class of organosilanes. researchgate.net In the future, the integration of machine learning with quantum mechanical calculations is expected to create predictive models that can forecast the outcomes of reactions involving this compound with high accuracy, significantly speeding up the discovery and optimization of new synthetic processes and materials.
Q & A
Q. What are the standard synthetic routes for Chloromethyl(phenyl)silane, and how are reaction conditions optimized?
this compound (CAS 1719-57-9) is typically synthesized via alkylation or hydrosilylation reactions. A common method involves reacting phenylmagnesium bromide with chloromethyldimethylchlorosilane under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, followed by gradual warming to room temperature . Key parameters include stoichiometric control of Grignard reagents, solvent selection (e.g., THF or ether), and reaction time to minimize side products like disilanes. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100 mmHg) is critical to achieve >97% purity .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for Si-CH₂Cl (~δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). ²⁹Si NMR typically exhibits a peak near δ 10–15 ppm for the silicon center .
- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 143.087 (C₃H₈Cl₂Si) with fragment ions corresponding to [Si(CH₃)₂Cl]⁺ (m/z 97) and [CH₂Cl]⁺ (m/z 49) .
- GC-MS : Use a non-polar column (e.g., DB-5) with temperature programming (50°C to 250°C at 10°C/min) to assess purity and detect impurities like residual chloromethyldimethylchlorosilane .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Avoid contact with moisture, which can generate HCl gas .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .
Advanced Research Questions
Q. How does the thermal stability of this compound influence its applications in high-temperature polymer synthesis?
this compound decomposes above 200°C, releasing HCl and forming cross-linked siloxane networks. This property is exploited in synthesizing heat-resistant silicones. Thermogravimetric analysis (TGA) under N₂ shows a major weight loss step at 220–250°C, correlating with Si-C bond cleavage . Researchers should optimize curing temperatures (e.g., 150–180°C) to balance reactivity and stability during polymer functionalization .
Q. What role does this compound play in surface functionalization of inorganic nanomaterials?
The compound is used to anchor silane layers on SiO₂ or TiO₂ nanoparticles via hydrolysis-condensation. Methodology:
Disperse nanoparticles in anhydrous toluene.
Add this compound (1–5 mol% relative to surface OH groups).
Reflux at 110°C for 12 hours under N₂.
Characterize functionalization success using FT-IR (Si-O-Si stretch at ~1100 cm⁻¹) and XPS (Si 2p peak at ~102 eV) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., density, refractive index)?
Discrepancies often arise from purity variations or measurement techniques. For example:
- Density : Literature values range from 1.05–1.10 g/cm³ at 25°C. Use a calibrated pycnometer and report temperature control (±0.1°C) to ensure reproducibility .
- Refractive Index : Conflicting data (e.g., nD²⁰ = 1.476 vs. 1.482) may stem from impurities. Cross-validate with HPLC purity (>98%) and Karl Fischer titration (<0.1% H₂O) .
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the Si-CH₂Cl bond’s electrophilicity. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
